molecular formula C30H46NO7P B1673572 Fosinopril CAS No. 98048-97-6

Fosinopril

Cat. No.: B1673572
CAS No.: 98048-97-6
M. Wt: 570.7 g/mol
InChI Key: BIDNLKIUORFRQP-FMKQPIRPSA-N
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Description

Fosinopril is an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and some types of chronic heart failure. It is unique among angiotensin-converting enzyme inhibitors as it contains a phosphonate group. This compound is marketed under the trade name Monopril by Bristol-Myers Squibb .

Scientific Research Applications

Fosinopril has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Fosinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels disrupt the RAAS pathway . ATII is a potent vasoconstrictor that regulates blood pressure . By reducing ATII levels, this compound causes vasodilation, which decreases blood pressure .

Pharmacokinetics

This compound is a prodrug that is hydrolyzed mainly in the gastrointestinal mucosa and liver to the active metabolite, fosinoprilat . The bioavailability of this compound is approximately 36% . Fosinoprilat is excreted in both urine and bile, which means that dosage adjustment may be unnecessary in patients with moderate to severe renal dysfunction .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . This makes it effective in treating mild to moderate hypertension, congestive heart failure, and slowing the progression of renal disease in hypertensive diabetics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain herbs such as bayberry, blue cohosh, cayenne, ephedra, and licorice should be avoided as they can increase blood pressure . Furthermore, this compound was specifically developed for use in patients with renal impairment, as it is partially cleared through the hepatobiliary route, compensating for diminished renal clearance .

Safety and Hazards

Fosinopril may increase the risk of fetal malformations and cause congenital disabilities or death to the developing fetus . It is also associated with risks such as hypotension, nitritoid reactions, facial flushing, nausea, and vomiting .

Future Directions

Fosinopril is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . Its long half-life, hydrophilicity, and resistance to liver breakdown make it a safer choice than other ACE inhibitors for heart failure patients with impaired kidney function resulting from poor perfusion .

Biochemical Analysis

Biochemical Properties

Fosinopril plays a crucial role in biochemical reactions by inhibiting the enzyme ACE, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Fosinoprilat, the active metabolite of this compound, interacts with ACE through competitive inhibition, preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By reducing the levels of angiotensin II, this compound decreases vasoconstriction and promotes vasodilation, which enhances blood flow and oxygen supply to tissues . Additionally, this compound has been shown to have protective effects on the heart by reducing the structural changes associated with chronic heart failure . It also affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased aldosterone secretion and reduced sodium and water retention .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to fosinoprilat, which competitively inhibits ACE. This inhibition prevents the binding of angiotensin I to ACE, thereby blocking the conversion to angiotensin II . The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced afterload on the heart . This compound also affects gene expression by modulating the activity of various signaling pathways involved in cardiovascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly hydrolyzed to fosinoprilat, which has a half-life of approximately 12 hours . The stability and degradation of fosinoprilat are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its therapeutic effects over extended periods, with consistent reductions in blood pressure and improvements in heart function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood pressure and improves heart function . At higher doses, this compound may cause adverse effects such as hypotension, renal impairment, and electrolyte imbalances . Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

This compound is metabolized primarily in the liver and gastrointestinal mucosa, where it is hydrolyzed to fosinoprilat . Fosinoprilat is further metabolized to inactive metabolites, which are excreted via the kidneys and bile . Unlike other ACE inhibitors, this compound is eliminated through both renal and hepatic pathways, making it suitable for patients with renal impairment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is absorbed in the gastrointestinal tract and rapidly hydrolyzed to fosinoprilat . Fosinoprilat is then distributed to target tissues, where it exerts its inhibitory effects on ACE . The distribution of fosinoprilat is influenced by factors such as protein binding and tissue perfusion .

Subcellular Localization

The subcellular localization of this compound and its active metabolite, fosinoprilat, is primarily within the cytoplasm, where they interact with ACE . Fosinoprilat does not require specific targeting signals or post-translational modifications for its activity, as it directly inhibits ACE in the cytoplasm . The localization of fosinoprilat within the cytoplasm ensures its effective inhibition of ACE and subsequent reduction in angiotensin II levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosinopril is synthesized through a multi-step process involving the formation of key intermediates. One of the primary synthetic routes involves the reaction of a phosphinic acid derivative with a pyrrolidine compound. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography for purification and quality control. The final product is formulated into tablets for oral administration .

Chemical Reactions Analysis

Types of Reactions: Fosinopril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is fosinoprilat, which is the active form of the drug .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique phosphonate group and dual route of excretion make it particularly advantageous for patients with renal impairment. This dual excretion pathway allows for more consistent drug levels in the body, reducing the need for dose adjustments in patients with varying degrees of kidney function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fosinopril involves the conversion of L-proline to the active ingredient Fosinoprilat through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Ethyl chloroformate", "Sodium hydroxide", "Methanol", "Hydrogen chloride", "Sodium bicarbonate", "Phosphorous acid", "Potassium hydroxide", "Methylamine", "Dimethylformamide", "Chloroacetyl chloride", "Triethylamine" ], "Reaction": [ "L-Proline is reacted with ethyl chloroformate in the presence of sodium hydroxide and methanol to form ethyl N-[(1S)-1-formamido-3-phenylpropyl]carbamate.", "The resulting compound is then treated with hydrogen chloride and sodium bicarbonate to form ethyl (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]pyrrolidine-2-carboxylate.", "Phosphorous acid is added to the above compound to form (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]pyrrolidine-2-carboxylic acid.", "The acid is then reacted with potassium hydroxide and methylamine to form (2S)-1-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}-1-oxopropyl]-N-methylpyrrolidine-2-carboxamide.", "Chloroacetyl chloride is added to the above compound in the presence of triethylamine and dimethylformamide to form Fosinopril." ] }

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Fosinoprilat, the active metabolite of fosinopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Fosinoprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.

CAS No.

98048-97-6

Molecular Formula

C30H46NO7P

Molecular Weight

570.7 g/mol

IUPAC Name

4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-(2-methyl-1-propanoyloxypropoxy)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/i5D,7D,8D,13D,14D,15D2

InChI Key

BIDNLKIUORFRQP-FMKQPIRPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2CC(CC2C(=O)O)C3CCCCC3)OC(C(C)C)OC(=O)CC)[2H])[2H]

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3

Appearance

Solid powder

melting_point

149-153 °C

98048-97-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Insoluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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